molecular formula C14H24N2 B5874867 N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine

N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine

Cat. No. B5874867
M. Wt: 220.35 g/mol
InChI Key: OPIQEDKCLGXFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine, also known as Ephenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. Ephenidine has been of interest to researchers due to its potential applications in scientific research.

Mechanism of Action

N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine acts as an NMDA receptor antagonist by binding to the receptor and blocking the action of glutamate, the primary neurotransmitter that activates the receptor. By blocking the NMDA receptor, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine can reduce the excitability of neurons, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been found to have a range of biochemical and physiological effects. In animal studies, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been found to cause sedation, analgesia, and impaired motor function. N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders. However, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has several limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine can cause sedation and impaired motor function, which can make it difficult to study its effects on cognition and behavior.

Future Directions

There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine. One area of interest is its potential as a treatment for inflammatory disorders. Another area of interest is its effects on cognition and behavior, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to better understand the long-term effects of N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine and its potential for abuse and addiction.
In conclusion, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine is a valuable tool for scientific research due to its potent NMDA receptor antagonism. While it has several advantages for lab experiments, it also has limitations and potential risks that must be considered. Further research is needed to fully understand the potential applications and limitations of N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine in scientific research.

Synthesis Methods

N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine can be synthesized through the reaction of N-ethyl-N',N'-dimethyl-1,2-ethanediamine with 2-bromophenylethylamine. The resulting product is then reduced to form N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine.

Scientific Research Applications

N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been used in scientific research to study its effects on the NMDA receptor, which plays a crucial role in learning and memory. N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been found to be a potent NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders.

properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-4-16(13-12-15(2)3)11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIQEDKCLGXFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=CC=CC=C1)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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